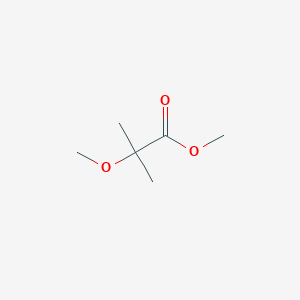

Methyl 2-methoxy-2-methylpropanoate

Übersicht

Beschreibung

“Methyl 2-methoxy-2-methylpropanoate” is a chemical compound with the CAS Number: 17860-39-8 . It has a molecular weight of 132.16 . It is a liquid at room temperature .

Synthesis Analysis

A solution of methyl 2-methoxy-2-methylpropanoate (2.08 g, 15.74 mmol) in MeOH (20 mL) was treated with a solution of KOH (1.766 g, 31.5 mmol) in water (10 mL) and stirred at RT for 4 h .Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-methylpropane consists of a central carbon atom bonded to three methyl groups and one methoxy group (-OCH3). The molecular formula for this compound is C5H12O .It has a molecular weight of 132.16 . The storage temperature is at room temperature .

Wissenschaftliche Forschungsanwendungen

Photopolymerization

Methyl 2-methoxy-2-methylpropanoate has been explored in photopolymerization processes. Guillaneuf et al. (2010) described an alkoxyamine derivative of methyl 2-methoxy-2-methylpropanoate as a photoiniferter for nitroxide-mediated photopolymerization. This compound showed efficiency comparable to traditional photoinitiators, suggesting its potential in controlled photopolymerization applications (Guillaneuf et al., 2010).

Synthesis of Carbohydrates

The compound has been utilized in the synthesis of carbohydrates, specifically in the stereoselective aldol reaction. Montgomery, Pirrung, and Heathcock (1990) investigated aldol reactions involving methyl 2-methoxypropanoate, leading to the synthesis of L-cladinose, showcasing its utility in complex organic synthesis (Montgomery, Pirrung, & Heathcock, 1990).

Liquid-Liquid Equilibria

In the field of chemical engineering, studies on liquid-liquid equilibria involving methyl 2-methoxy-2-methylpropanoate are notable. Luo et al. (2015) investigated its efficiency as a solvent in the extraction of m-cresol from wastewater, finding it effective in this context. The study provided data essential for understanding the solvent's behavior in different mixtures (Luo et al., 2015).

Photostabilization

Research by Soltermann et al. (1995) explored methyl 2-methoxy-2-methylpropanoate's role in photostabilization. They studied its effect on the generation and quenching of singlet molecular oxygen, a critical factor in the stability of photoprotected materials (Soltermann et al., 1995).

Safety and Hazards

“Methyl 2-methoxy-2-methylpropanoate” is a flammable liquid and vapour . It has a GHS02 pictogram and a signal word of "Warning" . Hazard statements include H226 . Precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 .

Relevant Papers There are several relevant papers and documents related to “Methyl 2-methoxy-2-methylpropanoate” available at Sigma-Aldrich . These include MSDS, related peer-reviewed papers, technical documents, and similar products . Please refer to these resources for more detailed information.

Eigenschaften

IUPAC Name |

methyl 2-methoxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,9-4)5(7)8-3/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWHOGIYEOZALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502770 | |

| Record name | Methyl 2-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methoxy-2-methylpropanoate | |

CAS RN |

17860-39-8 | |

| Record name | Methyl 2-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

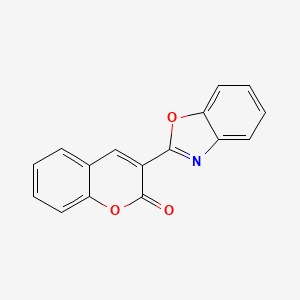

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)

![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)

![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)